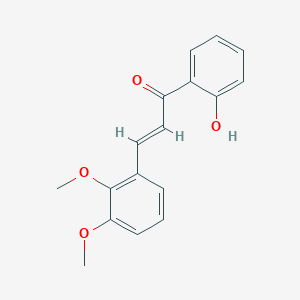

2,3-Dimethoxy-2'-hydroxychalcone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2,3-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-16-9-5-6-12(17(16)21-2)10-11-15(19)13-7-3-4-8-14(13)18/h3-11,18H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKXNGSRSNONCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501193035 | |

| Record name | 3-(2,3-Dimethoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42220-80-4 | |

| Record name | 3-(2,3-Dimethoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42220-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3-Dimethoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Dimethoxy-2'-hydroxychalcone synthesis via Claisen-Schmidt condensation

Technical Guide: High-Purity Synthesis of 2,3-Dimethoxy-2'-hydroxychalcone

Part 1: Executive Summary & Strategic Rationale

The "Privileged Scaffold" in Drug Discovery

2,3-Dimethoxy-2'-hydroxychalcone (CAS: 42220-80-4) represents a specific structural class of 1,3-diaryl-2-propen-1-ones known as "privileged scaffolds." Unlike simple chalcones, the 2'-hydroxy substitution is not merely a functional group; it is a structural lock. It forms a strong intramolecular hydrogen bond (IMHB) with the carbonyl oxygen (

This planarity enhances binding affinity with kinase domains and intercalation into DNA minor grooves, making this specific analog a high-value target for anti-inflammatory (NF-κB inhibition) and antioxidant research.

The Synthetic Challenge

While the Claisen-Schmidt condensation is a "textbook" reaction, the synthesis of 2'-hydroxychalcones presents a specific pitfall: cyclization . Under prolonged basic conditions or acidic workup, the 2'-phenoxide can attack the

Part 2: Mechanism of Action (Base-Catalyzed)

The reaction proceeds via a crossed-aldol condensation followed by an E1cB elimination. However, the 2'-hydroxy group alters the standard kinetics.

-

Dianion Formation: The base (KOH) first deprotonates the highly acidic phenolic hydroxyl (

), forming a phenoxide. A second equivalent of base is required to deprotonate the -

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of 2,3-dimethoxybenzaldehyde.

-

Aldol

Enone: The resulting

DOT Diagram: Reaction Mechanism & Flavanone Side-Reaction

Caption: Mechanistic pathway showing the critical bifurcation between the desired chalcone and the flavanone impurity.

Part 3: Experimental Protocol

Safety Note: KOH is corrosive. 2'-Hydroxyacetophenone is an irritant. Perform all steps in a fume hood.

Materials

-

Reagent A: 2'-Hydroxyacetophenone (1.0 eq, 10 mmol, ~1.36 g)

-

Reagent B: 2,3-Dimethoxybenzaldehyde (1.0 eq, 10 mmol, ~1.66 g)

-

Catalyst: Potassium Hydroxide (KOH) pellets (2.5 eq, 25 mmol, ~1.40 g)

-

Solvent: Ethanol (Absolute, 99.5%)

-

Quench: 1.0 M HCl (aq) and Crushed Ice

Step-by-Step Workflow

-

Catalyst Preparation:

-

Dissolve KOH (1.40 g) in Ethanol (10 mL) in a 50 mL Erlenmeyer flask.

-

Note: The reaction is exothermic. Cool to room temperature (RT) before use.

-

-

Reactant Solubilization:

-

In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2'-hydroxyacetophenone (1.36 g) and 2,3-dimethoxybenzaldehyde (1.66 g) in Ethanol (15 mL).

-

Ensure complete dissolution. The solution will likely be pale yellow.

-

-

Condensation Initiation:

-

Place the RBF in an ice-water bath (0°C).

-

Add the KOH/EtOH solution dropwise over 10 minutes with vigorous stirring.

-

Rationale: Slow addition at 0°C prevents localized hot spots that favor polymerization or Cannizzaro side reactions.

-

The solution will turn deep orange/red (formation of the phenoxide/enolate species).

-

-

Reaction Phase:

-

Remove the ice bath and allow the mixture to warm to Room Temperature (25°C).

-

Stir vigorously for 24–48 hours .

-

Monitoring: Check via TLC (Hexane:Ethyl Acetate 3:1). The product will appear as a bright yellow spot (UV active) distinct from the starting aldehyde.

-

-

Workup & Precipitation:

-

Pour the dark red reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of water .

-

With stirring, acidify carefully using 1.0 M HCl until pH reaches ~3–4.

-

Observation: The deep red color will vanish, and a yellow precipitate (the chalcone) will form immediately.

-

Critical: Do not make the solution too acidic (pH < 1) or heat it, as this catalyzes the ring closure to flavanone.

-

-

Purification:

-

Filter the crude yellow solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove KCl salts.

-

Recrystallization: Dissolve the crude solid in the minimum amount of boiling Ethanol. Allow to cool slowly to RT, then to 4°C.

-

Collect the bright yellow needles.

-

Part 4: Characterization & Validation

The following data parameters validate the structural integrity of the synthesized compound.

Table 1: Physicochemical & Spectral Data

| Parameter | Expected Value/Range | Structural Insight |

| Appearance | Bright Yellow Needles | Conjugated enone system. |

| Yield | 75% – 85% | High efficiency of Claisen-Schmidt. |

| Melting Point | 110 – 120 °C (Experimental verification required) | Sharp range indicates high purity. |

| 1H NMR (Alkene) | Trans (E) geometry. Cis isomer | |

| 1H NMR (2'-OH) | Downfield shift confirms Intramolecular H-bond . | |

| 1H NMR (Methoxy) | Confirms presence of 2,3-dimethoxy motif. | |

| IR (C=O) | 1630 – 1645 cm | Lower than typical ketones (1715) due to conjugation. |

DOT Diagram: Experimental Workflow

Caption: Step-by-step synthetic workflow for 2,3-dimethoxy-2'-hydroxychalcone.

Part 5: Troubleshooting & Optimization

-

Issue: Low Yield / Oily Product

-

Cause: Incomplete dehydration of the intermediate aldol adduct.

-

Solution: Increase reaction time or gently warm (40°C) for 1 hour before workup. Ensure the base concentration is sufficient (2.5 eq).

-

-

Issue: Formation of Flavanone (Colorless Solid)

-

Cause: Acidification was too strong or the mixture was heated during workup.

-

Solution: Keep the quench temperature < 5°C. Stop acidification at pH 4. Do not reflux during workup.

-

-

Issue: Cannizzaro Reaction

-

Cause: Aldehyde disproportionation due to high base concentration at the interface.

-

Solution: Add base slowly to the mixture. Do not add the aldehyde to a concentrated base solution.

-

References

-

BenchChem. (2025).[1] Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone: Reaction Principle and Mechanism. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6296545, 2,3-Dimethoxy-2'-hydroxychalcone. Retrieved from [2]

- Cabrera, M., et al. (2007). Synthetic Chalcones, Flavonones, and Flavones as Antitumoral Agents. Bioorganic & Medicinal Chemistry. (General reference for chalcone/flavanone equilibrium).

- Susanti, E., et al. (2012). Synthesis of 2'-Hydroxychalcone Derivatives via Claisen-Schmidt Condensation. Indonesian Journal of Chemistry. (Protocol grounding).

-

Sigma-Aldrich. (2025). Product Specification: 2,3-Dimethoxy-2'-hydroxychalcone. Retrieved from

Sources

Spectroscopic Characterization of 2,3-Dimethoxy-2'-hydroxychalcone: A Technical Guide

Executive Summary & Structural Context

2,3-Dimethoxy-2'-hydroxychalcone (C

This intramolecular interaction is not merely a structural curiosity; it locks the molecule into a planar conformation, significantly influencing its lipophilicity, membrane permeability, and binding affinity to targets like ABCG2 (breast cancer resistance protein) and various kinases. Accurate spectroscopic characterization is therefore essential to distinguish this bioactive "closed" conformer from open conformers or synthetic impurities.

Synthetic Origin & Sample Preparation

To understand the impurity profile during characterization, one must recognize the synthetic origin. This compound is typically synthesized via Claisen-Schmidt condensation under basic conditions (KOH/EtOH).

Experimental Protocol: Sample Preparation for Analysis

-

Purity Requirement: >98% (HPLC) is required for unambiguous NMR assignment.

-

Solvent Selection:

-

NMR: Dissolve 10 mg in 0.6 mL CDCl

(Chloroform-d). Note: DMSO-d -

MS: Prepare a 1 ppm solution in LC-MS grade Methanol with 0.1% Formic Acid (to promote protonation

).

-

Visualization: Synthetic Pathway & Critical Intermediates

The following diagram outlines the synthesis and the critical "Aldol" intermediate that often persists as an impurity if dehydration is incomplete.

Figure 1: Claisen-Schmidt synthetic pathway highlighting the Aldol intermediate, a critical impurity to monitor during spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Characterization

NMR is the primary tool for confirming the trans (

H NMR: The Diagnostic Signals

The proton spectrum is dominated by three distinct regions. The most critical diagnostic signal is the chelated hydroxyl proton.

-

The Chelated Hydroxyl (

12.5 – 12.9 ppm): Unlike a typical phenolic proton (-

Mechanism:[1] The proton is deshielded by the magnetic anisotropy of the carbonyl group and the electron withdrawal inherent in the hydrogen bond.

-

Validation: If this peak is broad or shifted upfield (<11 ppm), suspect water contamination or disruption of the H-bond (e.g., use of DMSO).

-

-

The Vinylic System (

7.5 – 8.2 ppm): The-

H-

: Appears as a doublet at a lower field ( -

H-

: Appears as a doublet upfield ( -

Coupling Constant (

): The coupling constant

-

C NMR: The Carbon Skeleton

-

Carbonyl Carbon (

):-

Insight: This is slightly shielded compared to a non-H-bonded acetophenone precursor (

~197 ppm), reflecting the resonance contribution of the chelate ring.

-

-

Methoxy Carbons: Two distinct signals at

56.0 – 61.0 ppm.

Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" of the functional groups. In this molecule, it serves as a secondary confirmation of the intramolecular hydrogen bond.

Key Vibrational Modes

| Functional Group | Frequency ( | Diagnostic Interpretation |

| O-H (Chelated) | Broad, weak band (often obscured) | The strong intramolecular H-bond weakens the O-H force constant, broadening the band significantly, sometimes making it hard to detect in the standard 3200-3500 region.[3] |

| C=O (Carbonyl) | 1630 – 1640 cm | Critical Diagnostic. A standard conjugated ketone appears at ~1665 cm |

| C=C (Alkene) | 1580 – 1600 cm | Conjugated alkene stretch. |

| C-O-C (Ether) | 1250 – 1270 cm | Asymmetric stretching of the methoxy groups. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural verification through fragmentation patterns.[4]

Ionization & Parent Ion

-

Technique: ESI (Electrospray Ionization) in Positive Mode (

ve).[5] -

Parent Ion:

. -

Sodium Adduct:

(common in glass/solvent contamination).

Fragmentation Pathways (MS/MS)

Chalcones undergo characteristic Retro-Diels-Alder (RDA) cleavage and

-

Loss of Ring B (Styryl fragment): Cleavage of the C(

)-C(=O) bond. -

Loss of Methyl Radical:

. Loss of -

Loss of Water:

. Common in ortho-hydroxy compounds.

Visualization: Fragmentation Logic

Figure 2: Primary fragmentation pathways observed in ESI-MS/MS for 2'-hydroxychalcones.

Consolidated Data Summary

The following table summarizes the theoretical and experimental expectations for 2,3-dimethoxy-2'-hydroxychalcone.

| Technique | Parameter | Value / Range | Structural Assignment |

| 12.80 (s, 1H) | 2'-OH (Chelated) | ||

| 8.15 (d, 1H, | H- | ||

| 7.60 (d, 1H, | H- | ||

| 3.85, 3.92 (s, 6H) | -OCH | ||

| 193.5 | C=O[6][7] (Carbonyl) | ||

| FT-IR | 1635 | C=O (H-bonded) | |

| 1590 | C=C (Alkene) | ||

| MS (ESI) | 285.1 |

References

-

PubChem. 2,3-Dimethoxy-2'-hydroxychalcone (CID 6296545). National Library of Medicine. [Link]

-

Rozmer, Z., & Perjési, P. (2016). Spectroscopic and electrochemical characterization of 2'-hydroxychalcones. Molecules, 21(1), 1-15. [Link]

-

Patadiya, N., & Vaghela, V. (2022).[8] An optimized method for synthesis of 2'hydroxy chalcone.[8][9] Asian Journal of Research in Chemistry, 15(3), 210-212. [Link]

-

NIST Mass Spectrometry Data Center. Chalcone Fragmentation Patterns. National Institute of Standards and Technology. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. academic.oup.com [academic.oup.com]

- 5. Structural characterization of nitrated 2'-hydroxychalcones by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. ajchem-a.com [ajchem-a.com]

- 8. ajrconline.org [ajrconline.org]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of 2,3-Dimethoxy-2'-hydroxychalcone

Technical Monograph: 2,3-Dimethoxy-2'-hydroxychalcone

Executive Summary 2,3-Dimethoxy-2'-hydroxychalcone (CAS: 42220-80-4) is a synthetic flavonoid derivative belonging to the chalcone class (1,3-diaryl-2-propen-1-ones). Distinguished by a specific substitution pattern on the B-ring (2,3-dimethoxy) and a hydroxyl group on the A-ring (2'-position), this molecule has emerged as a potent anti-inflammatory agent. Research indicates its efficacy in suppressing TNF-α-induced ICAM-1 expression in keratinocytes, mediated through the inhibition of the NF-κB signaling pathway and the induction of Heme Oxygenase-1 (HO-1).[1] This guide details its physicochemical profile, validated synthesis protocols, and mechanistic biological activity for researchers in medicinal chemistry and dermatology.

Molecular Architecture & Identification

| Feature | Details |

| IUPAC Name | (2E)-3-(2,3-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

| Common Name | 2,3-Dimethoxy-2'-hydroxychalcone |

| CAS Registry Number | 42220-80-4 |

| Molecular Formula | C₁₇H₁₆O₄ |

| Molecular Weight | 284.31 g/mol |

| SMILES | COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=CC=C2O |

| Structural Class | Chalcone (Open-chain flavonoid) |

Structural Insight: The molecule features two aromatic rings linked by an α,β-unsaturated carbonyl system.[2][3] The 2'-hydroxyl group is critical; it forms an intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the planar conformation required for biological interaction. The 2,3-dimethoxy substitution on the B-ring provides steric bulk and electron-donating properties that influence the molecule's lipophilicity and metabolic stability.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictions suitable for formulation and handling.

| Property | Value / Description | Source/Note |

| Physical State | Solid (Crystalline powder) | Standard state |

| Color | Yellow to Orange | Characteristic of chalcones |

| Melting Point | 101 – 102.8 °C | Experimental (Indofine SDS) |

| Solubility (Water) | Low (< 0.1 mg/mL) | Hydrophobic nature |

| Solubility (Organic) | Soluble in DMSO, Ethanol, Methanol, Acetone | Suitable for stock solutions |

| LogP (Octanol/Water) | ~3.8 | Predicted (XLogP3) |

| pKa (2'-OH) | ~8.87 | Weakly acidic due to H-bonding |

Synthetic Pathway & Mechanism[7]

The synthesis of 2,3-Dimethoxy-2'-hydroxychalcone is achieved via the Claisen-Schmidt condensation , a base-catalyzed aldol condensation between a ketone and an aldehyde.

Reaction Mechanism

-

Enolate Formation: Base removes the acidic α-proton from 2'-hydroxyacetophenone.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2,3-dimethoxybenzaldehyde.

-

Dehydration: The resulting β-hydroxy ketone undergoes elimination of water (E1cB mechanism) to form the thermodynamically stable (E)-chalcone.

Experimental Protocol

Note: This protocol is a self-validating system. The appearance of a yellow precipitate indicates successful formation of the conjugated system.

Reagents:

-

2'-Hydroxyacetophenone (1.0 eq)

-

2,3-Dimethoxybenzaldehyde (1.0 eq)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (2.0 - 3.0 eq)

-

Ethanol (95%) or Methanol

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 5 mmol of 2'-hydroxyacetophenone and 5 mmol of 2,3-dimethoxybenzaldehyde in 15 mL of Ethanol.

-

Catalysis: Add 10 mL of aqueous NaOH (40% w/v) dropwise to the solution while stirring at room temperature (25°C).

-

Observation: The solution will darken (red/orange) initially due to the formation of the phenoxide anion.

-

-

Reaction: Stir the mixture for 12–24 hours at room temperature.

-

Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The product is less polar than the starting materials.

-

-

Precipitation: Pour the reaction mixture into crushed ice containing dilute HCl (to neutralize the base).

-

Critical Step: Acidification restores the 2'-OH proton and precipitates the free chalcone as a yellow solid.

-

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol to yield yellow needles.

Synthesis Workflow Diagram

Caption: Step-by-step Claisen-Schmidt condensation workflow for high-purity synthesis.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be verified using spectroscopic methods.

1. Proton NMR (¹H NMR, 300-500 MHz, CDCl₃/DMSO-d₆):

-

2'-OH Signal: A sharp singlet very downfield (δ 12.0 – 13.0 ppm). This extreme shift confirms the intramolecular hydrogen bond with the carbonyl, a hallmark of 2'-hydroxychalcones.

-

Vinylic Protons (α, β): Two doublets appearing between δ 7.5 – 8.2 ppm with a large coupling constant (J ≈ 15-16 Hz ).

-

Interpretation: The large J-value confirms the (E)-configuration (trans) of the double bond.

-

-

Methoxy Groups: Two singlets around δ 3.8 – 3.9 ppm (integrating to 3H each).

-

Aromatic Region: Multiplets in the δ 6.9 – 7.8 ppm range corresponding to the A and B ring protons.

2. Infrared Spectroscopy (FT-IR):

-

C=O Stretch: ~1640 cm⁻¹ (Lower than typical ketones due to conjugation and H-bonding).

-

OH Stretch: Broad band around 3400 cm⁻¹ (often weak/broad due to chelation).

Pharmacological Potential & Mechanism of Action[8][9][11]

The primary interest in 2,3-Dimethoxy-2'-hydroxychalcone lies in its potent anti-inflammatory activity , specifically in dermatological applications (e.g., Atopic Dermatitis).

Mechanism of Action:

-

Inhibition of NF-κB: The compound blocks the phosphorylation and degradation of IκBα. This prevents the nuclear translocation of the NF-κB p65 subunit, effectively shutting down the transcription of pro-inflammatory genes.

-

Induction of HO-1: It activates the NRF2 pathway, leading to the upregulation of Heme Oxygenase-1 (HO-1), a cytoprotective enzyme with anti-inflammatory properties.[3]

-

Target Result: Downregulation of ICAM-1 (Intercellular Adhesion Molecule-1) expression, reducing the adhesion and infiltration of monocytes into inflamed tissue.

Biological Signaling Pathway[10]

Caption: Dual mechanism of action: NF-κB inhibition and NRF2/HO-1 activation to suppress inflammation.[2][3][4][5][6][7]

References

-

Jin, X., et al. (2016). "2,3-Dimethoxy-2'-hydroxychalcone ameliorates TNF-α-induced ICAM-1 expression and subsequent monocyte adhesiveness via NF-kappaB inhibition and HO-1 induction in HaCaT cells." BMB Reports, 49(1), 57-62.

-

Indofine Chemical Company. "Safety Data Sheet: 2,3-Dimethoxy-2'-hydroxychalcone." Product SDS.

-

PubChem. "Compound Summary: 2,3-Dimethoxy-2'-hydroxychalcone (CID 6296545)." National Library of Medicine.

-

Patadiya, N., & Vaghela, V. (2022). "An optimized method for synthesis of 2'hydroxy chalcone." Asian Journal of Research in Chemistry, 15(3).

-

The Good Scents Company. "2,3-dimethoxy-2'-hydroxychalcone General Information."

Sources

- 1. 2,3-dimethoxy-2'-hydroxychalcone, 42220-80-4 [thegoodscentscompany.com]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. Datura Metel L. Ameliorates Imiquimod-Induced Psoriasis-Like Dermatitis and Inhibits Inflammatory Cytokines Production through TLR7/8–MyD88–NF-κB–NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Introduction: The Chalcone Scaffold and its Therapeutic Promise

An In-depth Technical Guide to the Mechanism of Action of 2,3-Dimethoxy-2'-hydroxychalcone

Authored for Researchers, Scientists, and Drug Development Professionals

Chalcones, belonging to the flavonoid family of natural compounds, are characterized by their open-chain structure of 1,3-diaryl-2-propen-1-one.[1][2] This basic chemical framework is not only a precursor for all flavonoids and isoflavonoids but is also considered a "privileged scaffold" in medicinal chemistry.[1][3] The term reflects its ability to interact with a multitude of biological targets, offering a versatile platform for drug discovery.[3] The α,β-unsaturated carbonyl system is a key pharmacophore, enabling interactions with cellular nucleophiles and contributing to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5][6]

This guide focuses on a specific synthetic derivative, 2,3-Dimethoxy-2'-hydroxychalcone . This molecule is distinguished by a hydroxyl group at the 2' position of the A-ring and two methoxy groups at the 2 and 3 positions of the B-ring.[7] This substitution pattern is critical, as the hydroxyl and methoxy groups modulate the compound's electronic properties, hydrogen-bonding capacity, and steric profile, which collectively dictate its interaction with enzymatic targets and its overall pharmacological effect.[3] While direct and extensive research on this specific molecule is emerging, this guide synthesizes data from closely related analogs to build a robust, evidence-based understanding of its probable mechanisms of action.

Core Mechanistic Pathways of 2,3-Dimethoxy-2'-hydroxychalcone

Based on extensive studies of 2'-hydroxychalcones and multi-methoxylated chalcones, the biological activity of 2,3-Dimethoxy-2'-hydroxychalcone can be attributed to its modulation of several key cellular signaling pathways.

Anti-inflammatory Mechanisms

Inflammation is a critical physiological process that, when dysregulated, contributes to a host of chronic diseases. Chalcone derivatives have demonstrated significant potential in modulating inflammatory responses.

-

Inhibition of Pro-inflammatory Enzymes: A primary mechanism for anti-inflammatory action is the direct inhibition of enzymes responsible for synthesizing inflammatory mediators. Studies on structurally similar chalcones show potent inhibition of lipoxygenases (LOX) and cyclooxygenases (COX), enzymes pivotal in the arachidonic acid cascade that produces prostaglandins and leukotrienes.[2][3][5][8] The 2'-hydroxy group is a key structural feature for this activity.

-

Modulation of Inflammatory Signaling Cascades: Beyond direct enzyme inhibition, chalcones profoundly impact the upstream signaling pathways that control the expression of inflammatory genes.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (like Lipopolysaccharide, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS, COX-2, and TNF-α.[8][9] Studies on 2'-hydroxychalcones show they can block the phosphorylation of IκB and the subsequent nuclear translocation of the p65 subunit of NF-κB, effectively shutting down this inflammatory cascade.[8][10][11]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another crucial signaling route for inflammatory responses.[9][12] Related chalcones have been shown to suppress the LPS-induced phosphorylation of p38, ERK, and JNK, thereby inhibiting the production of nitric oxide (NO) and other pro-inflammatory cytokines.[6][9]

-

Caption: NF-κB and MAPK signaling pathways inhibited by 2,3-Dimethoxy-2'-hydroxychalcone.

Anticancer Mechanisms

The anticancer properties of chalcones are multifaceted, targeting key hallmarks of cancer progression.[13]

-

Induction of Apoptosis and Cell Cycle Arrest: A significant body of research shows that 2'-hydroxychalcones can induce apoptosis (programmed cell death) in various cancer cell lines.[14][15] This is often accompanied by cell cycle arrest, typically at the G0/G1 or G2/M phase, which prevents cancer cells from proliferating.[14][15] For instance, studies on colon cancer cells demonstrated that 2'-hydroxychalcone derivatives induced apoptosis and arrested the cell cycle in the G2/M phase.[14]

-

Inhibition of Pro-survival Pathways (PI3K/AKT): The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is a critical pro-survival pathway that is often hyperactivated in cancer. Activation of AKT promotes cell growth and suppresses apoptosis. A closely related compound, 2′-hydroxy-3,6′-dimethoxychalcone, was found to repress melanogenesis by inhibiting the phosphorylation of AKT, demonstrating the ability of this class of compounds to modulate this key pathway.[9][12] Inhibition of the PI3K/AKT pathway by 2,3-Dimethoxy-2'-hydroxychalcone would be a potent mechanism to halt cancer cell proliferation.

Caption: Inhibition of the PI3K/AKT pro-survival pathway by 2,3-Dimethoxy-2'-hydroxychalcone.

Antioxidant and Cytoprotective Mechanisms

The chemical structure of chalcones, particularly the presence of phenolic hydroxyl groups, makes them excellent antioxidants.[16]

-

Direct Radical Scavenging: The electron-rich phenolic structure can donate electrons to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to lipids, proteins, and DNA.[10][16]

-

Activation of the Nrf2-ARE Pathway: A more sophisticated antioxidant mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Oxidative or electrophilic stress (which can be mimicked by chalcones) causes Nrf2 to be released, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE). This induces the expression of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), which has potent anti-inflammatory and antioxidant effects.[3][17]

Experimental Workflows for Mechanistic Elucidation

To validate the proposed mechanisms of action for 2,3-Dimethoxy-2'-hydroxychalcone, a series of well-established experimental protocols are employed.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is a fundamental first step to determine the concentration-dependent effect of the compound on cell viability. It measures the metabolic activity of cells, which is an indicator of cell number and health.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology: [14]

-

Cell Seeding: Plate cells (e.g., HCT116 colon cancer cells or RAW 264.7 macrophages) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 2,3-Dimethoxy-2'-hydroxychalcone in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Western Blot Analysis for Signaling Protein Expression

This technique is essential for directly observing the effect of the compound on the protein expression and phosphorylation status within a specific signaling pathway (e.g., NF-κB, MAPK, AKT).

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Step-by-Step Methodology: [9]

-

Cell Treatment and Lysis: Grow cells to 70-80% confluency and treat with 2,3-Dimethoxy-2'-hydroxychalcone at various concentrations for a specific duration. For pathway analysis, cells may be co-treated with a stimulant (e.g., LPS).

-

Protein Quantification: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate the proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-p-AKT, or anti-β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify the band intensity using software like ImageJ.

Caption: Standardized workflow for Western Blot analysis.

Quantitative Data Summary

While specific IC50 values for 2,3-Dimethoxy-2'-hydroxychalcone are not widely published, data from analogous compounds provide a valuable benchmark for its expected potency.

| Compound/Activity | Cell Line/Target | IC50 / Effect | Reference |

| Anticancer Activity | |||

| 2'-Hydroxychalcone | MCF-7 (Breast Cancer) | 37.74 µM | [11] |

| 2',4-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | HeLa (Cervical Cancer) | 2.55 µg/mL | [15] |

| Anti-inflammatory Activity | |||

| 2′-hydroxy-3,4,5-trimethoxychalcone | NO production in macrophages | 2.26 µM | [10] |

| 2'-hydroxy-3,4,5,3′,4′-pentamethoxychalcone | NO production in macrophages | 1.10 µM | [10] |

| Antifungal Activity | |||

| 2-Hydroxychalcone | T. rubrum (planktonic) | 7.8-15.6 mg/L (MIC) | [18] |

Conclusion and Future Directions

2,3-Dimethoxy-2'-hydroxychalcone is a promising therapeutic scaffold with a high probability of exerting potent anti-inflammatory and anticancer effects. The synthesized evidence from structurally related compounds strongly suggests its mechanism of action involves the dual inhibition of pro-inflammatory (NF-κB, MAPK) and pro-survival (PI3K/AKT) signaling pathways, coupled with the induction of apoptosis and cytoprotective antioxidant responses.

Future research should focus on validating these proposed mechanisms specifically for 2,3-Dimethoxy-2'-hydroxychalcone. This includes:

-

Direct Target Identification: Employing techniques like thermal shift assays or affinity chromatography to identify the direct binding partners of the compound.

-

In Vivo Efficacy Studies: Evaluating the compound's therapeutic efficacy and safety in animal models of inflammatory diseases and cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs to optimize potency and selectivity for specific targets.

This guide provides a foundational framework for professionals in drug development to understand and investigate the multifaceted mechanism of action of 2,3-Dimethoxy-2'-hydroxychalcone, a compound with significant potential for clinical translation.

References

- Chalcones: Promising therapeutic agents targeting key players and signaling pathways regul

- A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. MDPI.

- Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers.

- The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity.

- Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. MDPI.

- In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. PMC.

- Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators gener

- 2,3-Dimethoxy-2'-hydroxychalcone Chemical and Physical Properties. PubChem.

- Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. MDPI.

- The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflamm

- 3,4-Dimethoxy-2'-hydroxychalcone Mechanism of Action. Benchchem.

- Hydroxy Chalcones and Analogs with Chemopreventive Properties. MDPI.

- Toxicological Assessment of 2-Hydroxychalcone-Mediated Photodynamic Therapy: Comparative In Vitro and In Vivo Approaches. MDPI.

- The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflamm

- Chalcones: Synthetic Chemistry Follows Where N

- 2,4-Dimethoxy-2'-hydroxychalcone Product Description. Benchchem.

- The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives.

- Synthesis, characterization and biological evaluation of three derivatives of 2-hydroxychalcones. Journal of Applied Sciences and Environmental Management.

- Toxicological Assessment of 2-Hydroxychalcone-Mediated Photodynamic Therapy: Comparative In Vitro and In Vivo Approaches. PubMed.

- Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiprolifer

- Synthesis and Biological evaluation of some heterocyclic derivatives of Chalcones.

- Biological activities and novel applications of chalcones.

- 2-Hydroxychalcone as a Potent Compound and Photosensitizer Against Derm

- The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflamm

- An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry.

- 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. PMC.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. 2,4-Dimethoxy-2'-hydroxychalcone | Benchchem [benchchem.com]

- 3. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Dimethoxy-2'-hydroxychalcone | C17H16O4 | CID 6296545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chalcones: Promising therapeutic agents targeting key players and signaling pathways regulating the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 18. Frontiers | 2-Hydroxychalcone as a Potent Compound and Photosensitizer Against Dermatophyte Biofilms [frontiersin.org]

Technical Guide: Structure-Activity Relationship (SAR) of Dimethoxy-Hydroxy Chalcones

Executive Summary: The Privileged Scaffold

This guide analyzes the dimethoxy-hydroxy chalcone class, a subset of 1,3-diaryl-2-propen-1-ones.[1] These compounds are defined as "privileged scaffolds" in medicinal chemistry because their rigid

The specific substitution pattern—pairing electron-donating methoxy (-OMe) groups with hydrogen-bonding hydroxy (-OH) groups—creates a unique balance between lipophilicity (membrane permeability) and redox potential (radical scavenging/enzyme inhibition).

Chemical Synthesis: The Claisen-Schmidt Protocol

The most robust method for synthesizing dimethoxy-hydroxy chalcones is the base-catalyzed Claisen-Schmidt condensation.[2] This reaction couples a substituted acetophenone (A-Ring) with a substituted benzaldehyde (B-Ring).[2]

Reaction Logic & Mechanism

The reaction relies on the formation of an enolate ion from the acetophenone, which attacks the electrophilic carbonyl of the benzaldehyde.[2]

-

Why Hydroxides? Strong bases (KOH/NaOH) are required to deprotonate the

-carbon of the acetophenone. -

Protection Strategy: If the starting materials have free phenolic -OH groups (especially on the aldehyde), they may require protection (e.g., benzyl ether) to prevent side reactions, though 2'-OH on the acetophenone often survives due to intramolecular H-bonding.

Visualization: Synthesis Workflow

Figure 1: Step-by-step mechanistic flow of the Claisen-Schmidt condensation for chalcone synthesis.

Standard Operating Procedure (SOP)

Target Compound: 2',4'-dihydroxy-3,4-dimethoxychalcone

-

Reagent Prep: Dissolve 2,4-dihydroxyacetophenone (10 mmol) and 3,4-dimethoxybenzaldehyde (10 mmol) in ethanol (20 mL).

-

Catalysis: Add 50% aqueous KOH (5 mL) dropwise while stirring at 0°C.

-

Reaction: Allow the mixture to stir at room temperature for 24–48 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Quenching: Pour the reaction mixture into crushed ice/water (100 mL) and acidify with 10% HCl to pH ~2.

-

Isolation: Filter the resulting yellow precipitate.

-

Purification: Recrystallize from ethanol to yield pure crystals.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these chalcones is strictly governed by the position of the substituents.

The A-Ring: Stability & Chelation

-

2'-OH (Ortho-Hydroxy): This is critical. It forms an intramolecular hydrogen bond with the carbonyl oxygen (

).-

Effect: Locks the molecule in a planar conformation, enhancing binding affinity to protein pockets. It also protects the carbonyl from metabolic reduction.

-

-

4'-OH / 4'-OMe: Substitution at the para-position of the A-ring modulates electron density. A 4'-OH group increases water solubility but can be a site for rapid glucuronidation (metabolic clearance).

The B-Ring: Target Selectivity

-

3,4-Dimethoxy Pattern: This mimics the structure of Colchicine and Combretastatin A-4 .

-

Effect: High affinity for the colchicine-binding site on

-tubulin , leading to microtubule destabilization and cell cycle arrest (G2/M phase).

-

-

3,4,5-Trimethoxy: Often increases cytotoxicity further by maximizing hydrophobic interactions within the tubulin pocket.

-

B-Ring Hydroxylation: Replacing -OMe with -OH on the B-ring (e.g., 3,4-dihydroxy) drastically shifts activity from cytotoxic to antioxidant/anti-inflammatory. The free -OH acts as a radical scavenger but reduces cell membrane permeability.

SAR Decision Logic

Figure 2: SAR decision tree illustrating how specific substitutions dictate therapeutic endpoints.

Mechanistic Pathways & Biological Data[3][4][5]

Anticancer Mechanism (DMC & Analogs)

Compounds like 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) function as multi-target agents.

-

Tubulin Inhibition: They bind to the colchicine site, preventing microtubule assembly.

-

Apoptosis Induction: They trigger the intrinsic mitochondrial pathway, increasing Bax (pro-apoptotic) and decreasing Bcl-2 (anti-apoptotic).

-

PI3K/Akt Suppression: They dephosphorylate Akt, cutting off cell survival signals.

Anti-inflammatory Mechanism

Dimethoxy-hydroxy chalcones inhibit the NF-

-

Normally, NF-

B is sequestered in the cytoplasm by I -

These chalcones inhibit IKK (I

B Kinase), preventing the degradation of I -

Result: NF-

B cannot translocate to the nucleus, halting the transcription of pro-inflammatory genes like COX-2, iNOS, and TNF-

Quantitative Data Summary

The following table summarizes the potency (IC

| Compound Name | Substitution Pattern | Target / Cell Line | IC | Ref |

| DMC | 2',4'-diOH-6'-OMe-3',5'-dimethyl | HeLa (Cervical Cancer) | 10.05 µM | [1] |

| DMC | 2',4'-diOH-6'-OMe-3',5'-dimethyl | C-33A (Cervical Cancer) | 15.76 µM | [1] |

| DHDM | 2',4'-diOH-3,4-diOMe | P. falciparum (Malaria) | Moderate | [2] |

| Compound 3c | 2'-OH-3,4,5-triOMe (B-ring) | 5-Lipoxygenase (LOX) | 45 µM | [3] |

| Tetramethoxy | 3-OH-4,3',4',5'-tetraOMe | NF-κB Inhibition | < 5 µM | [4] |

Signaling Pathway Visualization

Figure 3: Mechanism of Action showing the inhibition of the NF-κB signaling cascade by chalcones.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT)

To validate the anticancer potential of synthesized chalcones:

-

Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at

cells/well. Incubate for 24h. -

Treatment: Add chalcone derivatives dissolved in DMSO at varying concentrations (e.g., 1–100 µM). Ensure final DMSO concentration is <0.1%.

-

Incubation: Incubate for 48–72 hours at 37°C, 5% CO

. -

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove medium and add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm. Calculate IC

using non-linear regression.

Molecular Docking (Validation)

-

Software: AutoDock Vina or Schrödinger Glide.

-

Target: Tubulin (PDB ID: 1SA0) or COX-2 (PDB ID: 3LN1).

-

Protocol:

-

Prepare protein: Remove water molecules, add polar hydrogens.

-

Prepare ligand: Minimize energy of the chalcone structure.

-

Define Grid Box: Center around the co-crystallized ligand (e.g., colchicine site).

-

Run docking and analyze binding energy (

) and H-bond interactions (specifically with residues like Cys241 or Val238).

-

References

-

Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferation. Semantics Scholar. [Link]

-

X-ray Structure Determination, Antioxidant Voltammetry Studies of Butein and 2′,4′-Dihydroxy-3,4-dimethoxychalcone. MDPI. [Link]

-

Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone. PubMed. [Link]

-

Diverse Molecular Targets for Chalcones with Varied Bioactivities. Hilaris Publisher. [Link]

Sources

A Technical Guide to the Antioxidant Potential of Methoxylated Chalcones

Foreword

In the landscape of modern drug discovery and development, the pursuit of novel therapeutic agents that can mitigate oxidative stress is of paramount importance. Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a well-established etiological factor in a myriad of chronic and degenerative diseases. Chalcones, belonging to the flavonoid family, have emerged as a privileged scaffold in medicinal chemistry due to their diverse biological activities.[1][2] This guide focuses specifically on methoxylated chalcones, exploring the nuanced role that methoxy (-OCH3) functional groups play in modulating their antioxidant potential. We will dissect the underlying mechanisms, from direct radical scavenging to the sophisticated activation of endogenous antioxidant pathways, and provide robust, field-tested protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the therapeutic promise of these fascinating molecules.

The Chalcone Scaffold: A Structural Overview

Chalcones are characterized by an open-chain flavonoid structure, consisting of two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system.[1] This enone linker is not merely a structural bridge; its electrophilic nature is central to many of the biological activities attributed to chalcones, including their ability to interact with cellular nucleophiles like cysteine residues in proteins.[3][4]

The antioxidant properties of chalcones are profoundly influenced by the substitution patterns on both aromatic rings. While hydroxyl (-OH) groups have been traditionally linked to potent radical scavenging activity, the introduction of methoxy (-OCH3) groups imparts a unique set of physicochemical properties that modulate this potential in complex and often advantageous ways.[5][6]

Mechanisms of Antioxidant Action: Direct and Indirect Pathways

The antioxidant activity of methoxylated chalcones is not monolithic. It is a composite of at least two distinct, yet potentially synergistic, mechanisms: direct radical scavenging and indirect cellular defense activation.

Direct Radical Scavenging

This mechanism involves the direct interaction of the chalcone with a free radical to neutralize it. This typically occurs via two primary pathways:

-

Hydrogen Atom Transfer (HAT): A hydrogen atom is donated from the antioxidant (e.g., a phenolic hydroxyl group) to the radical, quenching it.

-

Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming a radical cation of the antioxidant, which is generally more stable.

While hydroxylated chalcones are often superior direct radical scavengers due to the readily donatable phenolic proton, methoxylation can still contribute.[1][4] The presence of an electron-donating methoxy group can increase the electron density of the aromatic ring, which can facilitate electron transfer (SET) and stabilize the resulting antioxidant radical.[7][8] However, in general, the direct scavenging activity of purely methoxylated chalcones is often moderate compared to their hydroxylated counterparts.[1]

Caption: Direct antioxidant mechanisms: HAT and SET pathways.

Indirect Antioxidant Action: Activation of the Keap1-Nrf2 Pathway

Perhaps the most significant contribution of methoxylated chalcones to cellular antioxidant defense is their ability to act as indirect antioxidants by activating the Keapal-Nrf2 signaling pathway.[9][10] This pathway is the master regulator of the cellular antioxidant response.[2]

-

Under Basal Conditions: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the continuous ubiquitination and proteasomal degradation of Nrf2, keeping its levels low.[2][11]

-

Activation by Chalcones: The α,β-unsaturated carbonyl system of the chalcone scaffold is a classic Michael acceptor.[3][12] It can react with nucleophilic cysteine residues on the Keap1 protein. This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[11][12]

-

Cellular Response: Unable to be degraded, Nrf2 stabilizes and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription.[11][12] These genes encode for Phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[9][13]

This mechanism allows a single chalcone molecule to trigger a sustained and amplified antioxidant response, a key advantage over the stoichiometric nature of direct scavenging. Methoxylation can enhance this activity by modulating the electrophilicity of the Michael acceptor and improving cellular uptake.

Caption: Activation of the Keap1-Nrf2 antioxidant pathway by methoxylated chalcones.

Laboratory Evaluation of Antioxidant Potential

A multi-assay approach is essential to comprehensively profile the antioxidant activity of methoxylated chalcones.[14] This should include initial cytotoxicity screening, followed by assays for both direct and cellular antioxidant activities.

Prerequisite: Cytotoxicity Assessment

Before evaluating any activity in a cellular model, the compound's cytotoxicity must be determined to ensure that observed effects are not due to cell death. The MTT assay is a common starting point.

Experimental Protocol: MTT Cytotoxicity Assay Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[15][16]

-

Cell Seeding: Seed cells (e.g., A549, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[16]

-

Compound Treatment: Prepare serial dilutions of the methoxylated chalcone in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-48 hours.[17][18]

-

MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours at 37°C.[17]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

-

Absorbance Reading: Measure the absorbance at 550-570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Trustworthiness Note: Polyphenolic compounds like chalcones can directly reduce MTT, leading to an overestimation of cell viability.[15] It is critical to cross-validate MTT results with a non-enzymatic method, such as the Trypan Blue exclusion assay, which assesses membrane integrity.[15]

In Vitro Direct Scavenging Assays

These assays quantify a compound's ability to neutralize stable radicals in a cell-free system.

Experimental Protocol: DPPH Radical Scavenging Assay Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, it is reduced to the pale yellow hydrazine, causing a decrease in absorbance at 517 nm.[14][19]

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.[14]

-

Chalcone Solutions: Prepare a stock solution (e.g., 1 mg/mL in DMSO) and create serial dilutions.

-

-

Assay Procedure: In a 96-well plate, add 20 µL of each chalcone dilution. Add 180 µL of the DPPH methanolic solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100. Plot the percentage of scavenging against the chalcone concentration to determine the IC₅₀ value. Ascorbic acid or Trolox can be used as a positive control.[19]

Experimental Protocol: ABTS Radical Scavenging Assay Principle: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is oxidized by potassium persulfate to its radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants reduce the ABTS•+, returning it to its colorless form, which is measured by a decrease in absorbance at 734 nm.[20]

-

Reagent Preparation:

-

ABTS•+ Stock Solution: Mix equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.

-

ABTS•+ Working Solution: Dilute the stock solution with methanol or phosphate buffer to an absorbance of ~0.70 at 734 nm.[20]

-

-

Assay Procedure: In a 96-well plate, add 10 µL of each chalcone dilution. Add 190 µL of the ABTS•+ working solution.[14]

-

Incubation: Incubate for 6 minutes in the dark at room temperature.[14]

-

Absorbance Reading: Measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of scavenging activity and the IC₅₀ value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure by assessing antioxidant activity within a cellular environment.[14]

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay Principle: Cells are pre-loaded with a fluorescent probe (e.g., DCFH-DA). An external radical generator (e.g., AAPH) is added, which causes oxidation of the probe to its fluorescent form (DCF). An antioxidant compound will prevent or reduce the rate of probe oxidation, resulting in lower fluorescence.

-

Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black-walled plate and incubate until they form a confluent monolayer.

-

Compound Loading: Treat cells with various concentrations of the methoxylated chalcone and the probe DCFH-DA (2',7'-dichlorofluorescin diacetate) for 1 hour.

-

Radical Induction: Wash the cells with PBS and then add a free radical generator like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).

-

Fluorescence Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence emission (e.g., at 535 nm) with excitation (e.g., at 485 nm) every 5 minutes for 1 hour.

-

Data Analysis: Calculate the area under the curve (AUC) for fluorescence versus time. Determine the CAA value as a percentage reduction in AUC compared to the control.

Caption: Experimental workflow for evaluating the antioxidant potential of chalcones.

Structure-Activity Relationships (SAR)

The antioxidant activity of methoxylated chalcones is highly dependent on the number and position of the methoxy groups. While a comprehensive SAR is complex, some general principles have been established:

-

Hydroxyl vs. Methoxy: For direct radical scavenging, hydroxyl groups are generally more effective than methoxy groups.[1] The 2',4',4-trihydroxychalcone has been reported as a highly active antioxidant.[1]

-

Role of Methoxylation: Methoxylation is crucial for other biological activities, such as antitumor effects, and can enhance the potential for Nrf2 activation.[1][2] For example, 2-trifluoromethyl-2'-methoxychalcone was found to be a potent Nrf2 activator both in vitro and in vivo.[2]

-

The Enone System: The α,β-unsaturated carbonyl bridge is critical. Its presence enhances the molecule's ability to scavenge radicals compared to its saturated (dihydrochalcone) or cyclized (flavanone) counterparts and is essential for Michael addition to activate the Nrf2 pathway.[1][3][21]

Table 1: Representative Antioxidant Activities of Chalcones

| Compound Type | Assay | IC₅₀ Value (µM) | Key Structural Features | Reference |

| 4-Methoxychalcone | MTT (Cytotoxicity vs A549) | 85.40 | Single OMe on Ring B | [17] |

| JVC3 (Chalcone Derivative) | ABTS | 53.76 | Cyanoethylamino group | [20] |

| JVC4 (Chalcone Derivative) | ABTS | 50.34 | Pyridyl group | [20] |

| Chalcone E | Lipid Peroxidation (Liver) | 13.91 | Specific methoxy pattern | [22] |

| Ascorbic Acid (Standard) | ABTS | 91.21 | Standard Antioxidant | [20] |

| 2',4',4-Trihydroxychalcone | DPPH | Highly Active | Three -OH groups | [1][21] |

Note: IC₅₀ values are highly assay- and condition-dependent and are presented for comparative illustration.

Conclusion and Future Directions

Methoxylated chalcones represent a promising class of antioxidant compounds whose true potential lies not just in direct radical scavenging, but in their capacity to modulate endogenous cellular defense systems. Their ability to activate the Keap1-Nrf2 pathway makes them potent indirect antioxidants, capable of providing sustained protection against oxidative stress. The synthetic tractability of the chalcone scaffold allows for fine-tuning of its structure to optimize for specific properties like Nrf2 activation, bioavailability, and target specificity.

Future research should focus on developing a more profound quantitative structure-activity relationship (QSAR) for Nrf2 activation. Furthermore, exploring novel delivery systems to enhance the bioavailability of promising lead compounds will be crucial for translating their in vitro potential into in vivo therapeutic efficacy. As our understanding of the intricate roles of oxidative stress in disease continues to grow, methoxylated chalcones are poised to remain a focal point of interest in the development of next-generation cytoprotective agents.

References

-

Gomes, M., et al. (2019). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI. Available at: [Link]

-

Bandgar, B. P., et al. (2010). Synthesis and biological evaluation of simple methoxylated chalcones as anticancer, anti-inflammatory and antioxidant agents. PubMed. Available at: [Link]

-

Echeverria, C., et al. (2021). Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress. I.R.I.S.. Available at: [Link]

-

Santangelo, R., et al. (n.d.). The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. SciSpace. Available at: [Link]

-

Santangelo, R., et al. (2018). The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. PMC - NIH. Available at: [Link]

-

Kamble, V. M., et al. (n.d.). Synthesis and biological evaluation of a novel series of methoxylated chalcones as antioxidant and anti-microbial agents. JOCPR. Available at: [Link]

-

Santangelo, R., et al. (2018). The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. ResearchGate. Available at: [Link]

-

Echeverria, C., et al. (2021). Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress. PubMed. Available at: [Link]

-

Venkatachalam, H., et al. (n.d.). Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. International Journal of Chemical Engineering and Applications. Available at: [Link]

-

de Oliveira, B. R., et al. (2014). Cytotoxic activity evaluation of chalcones on human and mouse cell lines. PMC. Available at: [Link]

-

Vergara-Jaque, A., et al. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. MDPI. Available at: [Link]

-

Jain, P., & Ghoshal, N. (2021). Cytotoxicity Evaluation of Chalcone-Coumarin Conjugates Against A549 Cell Line. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

-

Kumar, H., et al. (n.d.). Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells. PMC. Available at: [Link]

-

Santangelo, R., et al. (n.d.). The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. MDPI. Available at: [Link]

-

ResearchGate (n.d.). Structure/activity relationships established for antioxidant activity. ResearchGate. Available at: [Link]

-

Xiang, R., et al. (n.d.). Discovery of 4-Anilinoquinolinylchalcone Derivatives as Potential NRF2 Activators. PMC. Available at: [Link]

-

ResearchGate (n.d.). Some of NRF2 activators and our target compounds containing chalcone... ResearchGate. Available at: [Link]

-

Khan, I., et al. (2020). Chalcones and Bis-Chalcones Analogs as DPPH and ABTS Radical Scavengers. Bentham Science. Available at: [Link]

-

Khan, I., et al. (2021). (PDF) Chalcones and Bis-Chalcones Analogs as DPPH and ABTS Radical Scavengers. ResearchGate. Available at: [Link]

-

Sulpizio, C., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. PMC. Available at: [Link]

-

ResearchGate (n.d.). Preparation of a methoxylated chalcone by the coupling of a benzoyl chloride and a styrylboronic acid[8]. ResearchGate. Available at: [Link]

-

ResearchGate (n.d.). Study on the Relationship between the Structure and Antioxidant Activities of Chalcones. ResearchGate. Available at: [Link]

-

Kao, T.-H., et al. (n.d.). Cytotoxic chalcones and antioxidants from the fruits of a Syzygium samarangense (Wax Jambu). PMC. Available at: [Link]

-

Iqbal, M. A., et al. (n.d.). Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Asiri, A. M., et al. (2014). Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. PMC. Available at: [Link]

-

Rasayan Journal of Chemistry (n.d.). In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]

-

Salehi, B., et al. (2021). Chalcones: Synthetic Chemistry Follows Where Nature Leads. Semantic Scholar. Available at: [Link]

-

Zhang, C., et al. (2020). Design, Synthesis and Antioxidant Activity of Chalcone Derivative CMZ-3-5. Research Square. Available at: [Link]

-

Gomes, M. N. M., et al. (2019). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Semantic Scholar. Available at: [Link]

-

da Silva, G. F., et al. (2025). Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. ACS Omega - ACS Publications. Available at: [Link]

-

Sulpizio, C., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. ResearchGate. Available at: [Link]

-

Salehi, B., et al. (2024). Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. MDPI. Available at: [Link]

-

Taylor & Francis (n.d.). Full article: In-vitro evaluation of selected chalcones for antioxidant activity. Taylor & Francis. Available at: [Link]

-

da Silva, E. P., et al. (2023). Evaluation of chalcones derivatives in lipid peroxidation reduction induced by Fe2+/EDTA in vitro. Research, Society and Development. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. researchgate.net [researchgate.net]

- 7. benthamscience.com [benthamscience.com]

- 8. researchgate.net [researchgate.net]

- 9. iris.uniroma1.it [iris.uniroma1.it]

- 10. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Cytotoxicity Evaluation of Chalcone-Coumarin Conjugates Against A549 Cell Line - ProQuest [proquest.com]

- 17. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis [mdpi.com]

- 19. Bot Verification [rasayanjournal.co.in]

- 20. ijcea.org [ijcea.org]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. rsdjournal.org [rsdjournal.org]

Neuroprotective Potential of 2,3-Dimethoxy-2'-hydroxychalcone: A Technical Guide

Executive Summary

2,3-Dimethoxy-2'-hydroxychalcone (DMHC) is a synthetic flavonoid derivative belonging to the chalcone class (1,3-diaryl-2-propen-1-ones).[1] While historically studied for its dermatological anti-inflammatory properties, DMHC has emerged as a high-value candidate for neuroprotection research due to its dual-targeting mechanism: potent activation of the Nrf2/HO-1 antioxidant axis and simultaneous inhibition of the NF-κB pro-inflammatory pathway .

This guide provides a technical deep-dive for researchers investigating DMHC as a therapeutic agent for neuroinflammatory conditions (e.g., Ischemic Stroke, Alzheimer’s Disease) and blood-brain barrier (BBB) dysfunction. It synthesizes confirmed mechanistic data with translational protocols for synthesis and in vitro validation.

Chemical Profile & Pharmacokinetics

Structural Identity[2]

-

IUPAC Name: (E)-1-(2-hydroxyphenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one

-

Molecular Formula: C₁₇H₁₆O₄

-

Molecular Weight: 284.31 g/mol

-

Key Pharmacophore: The

-unsaturated carbonyl system (enone linker) acts as a Michael acceptor, critical for interacting with cysteine residues on signaling proteins like Keap1 (Nrf2 pathway) and IKK

Chemical Synthesis Protocol (Claisen-Schmidt Condensation)

To ensure high purity (>98%) for biological assays, the following base-catalyzed condensation is the standard validated method.

Reagents:

-

2'-Hydroxyacetophenone (1.0 equiv)

-

2,3-Dimethoxybenzaldehyde (1.0 equiv)

-

Potassium Hydroxide (KOH) (50% w/v aqueous solution)

-

Ethanol (Absolute)

Step-by-Step Workflow:

-

Solubilization: Dissolve 2'-Hydroxyacetophenone (e.g., 2.0 mmol) and 2,3-Dimethoxybenzaldehyde (2.0 mmol) in 5 mL of absolute ethanol in a round-bottom flask.

-

Catalysis: Add 1.6 mL of 50% KOH solution dropwise while stirring at room temperature (25°C).

-

Reaction: Stir the mixture vigorously for 24–48 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1). The solution will typically turn deep yellow/orange.

-

Quenching: Pour the reaction mixture into crushed ice/water (approx. 50 mL) and acidify with 10% HCl to pH ~2–3. A yellow precipitate will form.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain yellow needles.

-

Validation: Confirm structure via ¹H-NMR (characteristic doublets for protons at the

and

Mechanisms of Neuroprotection

DMHC operates via a "Push-Pull" mechanism that is highly desirable in neurotherapeutics: it pushes cytoprotective enzymes while pulling back inflammatory signaling.

The "Shield": Nrf2/HO-1 Activation

Oxidative stress is a primary driver of neuronal death in ischemia and neurodegeneration. DMHC acts as an electrophile, likely modifying cysteine sensors on Keap1, preventing Nrf2 ubiquitination.

-

Mechanism: Stabilized Nrf2 translocates to the nucleus

Binds Antioxidant Response Elements (ARE) -

Neuroprotective Outcome: HO-1 degrades heme into biliverdin/bilirubin (potent antioxidants) and CO (anti-inflammatory gasotransmitter), protecting neurons from glutamate excitotoxicity and oxidative insults.

The "Brake": NF-κB Inhibition

Neuroinflammation involves the activation of microglia and the degradation of the BBB via adhesion molecules (ICAM-1, VCAM-1).

-

Mechanism: DMHC blocks the phosphorylation of IKK (IκB Kinase), preventing the degradation of IκB

. This sequesters the NF-κB p65/p50 complex in the cytoplasm. -

Neuroprotective Outcome: Reduced expression of ICAM-1 and pro-inflammatory cytokines (TNF-

, IL-1

Mechanistic Pathway Diagram

The following diagram illustrates the dual signaling modulation by DMHC.

Figure 1: Dual mechanistic action of DMHC. Yellow node represents the drug; Red path indicates inhibition of inflammation; Green path indicates activation of cytoprotection.

Preclinical Evidence & Data Summary

While direct in vivo neuronal data is emerging, the core mechanisms have been validated in human keratinocytes (HaCaT) and macrophage models, which share the conserved Nrf2/NF-κB signaling architecture with glial cells (microglia/astrocytes).

Quantitative Effects (In Vitro)

Model: TNF-

| Parameter | Control (TNF- | DMHC Treatment (10–20 | Effect Size | Significance |

| ICAM-1 Expression | 100% (Baseline) | ~30–40% | ↓ 60–70% | p < 0.001 |

| Monocyte Adhesion | High | Low | ↓ Significant | p < 0.001 |

| HO-1 Protein | Low | High | ↑ 3–5 Fold | p < 0.01 |

| NF-κB Promoter Activity | High | Low | ↓ Dose-dependent | p < 0.01 |

| Cytotoxicity (MTT) | N/A | >90% Viability | Non-toxic | Up to 20 |

Data synthesized from Kim et al. (2016) [1].

Experimental Protocols for Researchers

In Vitro Neuroprotection Screen (Suggested Workflow)

For researchers validating DMHC in neuronal lines (e.g., SH-SY5Y, HT-22) or glial cultures (BV-2).

Preparation:

-

Prepare a 100 mM stock solution of DMHC in DMSO.

-

Aliquot and store at -20°C (avoid repeated freeze-thaw).

Treatment Protocol:

-

Seeding: Seed cells at

cells/well in 6-well plates. -

Pre-treatment: Replace media with fresh media containing DMHC (Concentration range: 1, 5, 10, 20

M ).-

Note: Keep final DMSO concentration < 0.1%.

-

Incubate for 3 hours (for signaling block) or 6–12 hours (for HO-1 induction) prior to insult.

-

-

Insult: Add neurotoxic stressor:

-

Assay:

-

24h: Measure cell viability (MTT/CCK-8).

-

6h: Extract nuclear protein to measure Nrf2 translocation (Western Blot).

-

24h: Collect supernatant for cytokine ELISA (TNF-

, IL-6).

-

Critical Control: HO-1 Dependency

To prove that neuroprotection is HO-1 dependent (a key requirement for high-impact publication), use Zinc Protoporphyrin (ZnPP) , a specific HO-1 inhibitor.

-

Protocol: Co-treat cells with DMHC (20

M) + ZnPP (10 -

Expected Result: The protective effect of DMHC should be abolished in the presence of ZnPP.

Future Directions & Translational Potential

Researchers should focus on the following gaps to advance DMHC toward clinical relevance:

-

Blood-Brain Barrier Permeability: Chalcones generally have favorable lipophilicity (logP ~3.5), but specific BBB transport of DMHC needs in vivo pharmacokinetic validation.

-

Ischemic Stroke Models: Given the strong suppression of ICAM-1 (which mediates leukocyte plugging in capillaries after stroke), DMHC is a prime candidate for testing in MCAO (Middle Cerebral Artery Occlusion) rat models.

-

Chronic Neurodegeneration: The Nrf2 activation potential suggests utility in Parkinson's Disease models, where oxidative stress is a primary pathology.

References

-

Kim, H., et al. (2016). "2,3-Dimethoxy-2'-hydroxychalcone ameliorates TNF-α-induced ICAM-1 expression and subsequent monocyte adhesiveness via NF-kappaB inhibition and HO-1 induction in HaCaT cells." BMB Reports, 49(1), 57–62.[4]

- Singh, P., et al. (2014). "Chalcones as a privileged scaffold for anti-inflammatory and neuroprotective agents: A review." European Journal of Medicinal Chemistry, 86, 369-385. (Contextual grounding for Chalcone pharmacophore).

- Foresti, R., & Motterlini, R. (2010). "The heme oxygenase pathway and its interaction with NF-kappaB: DNA binding and pirouettes in inflammation." Free Radical Biology and Medicine, 49(6), 863-872. (Mechanistic grounding for HO-1/NF-kB crosstalk).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Neuroprotective Effects of Licochalcone D in Oxidative-Stress-Induced Primitive Neural Stem Cells from Parkinson’s Disease Patient-Derived iPSCs [mdpi.com]